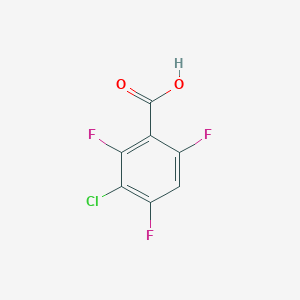

3-Chloro-2,4,6-trifluorobenzoic acid

Descripción

Propiedades

IUPAC Name |

3-chloro-2,4,6-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHWHVAYBHJSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Chloro-2,4,6-trifluorobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4,6-trifluorobenzoic Acid

Abstract

3-Chloro-2,4,6-trifluorobenzoic acid is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry and advanced materials science. The strategic placement of three fluorine atoms and a chlorine atom on the benzoic acid scaffold imparts unique electronic properties, metabolic stability, and conformational constraints, making it a valuable precursor for novel pharmaceuticals and high-performance materials. This technical guide provides a comprehensive overview of a viable and scalable synthesis pathway for this compound. We will delve into the strategic rationale, mechanistic underpinnings, and detailed experimental protocols, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of Polysubstituted Halogenated Aromatics

The incorporation of fluorine and chlorine into organic molecules is a cornerstone of modern chemical design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[1] Chlorine, often considered a "magic" substituent in drug discovery, can enhance binding affinity through various interactions and provides a handle for further chemical modification.[2] The target molecule, 3-chloro-2,4,6-trifluorobenzoic acid, combines these features on the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry. Its synthesis, therefore, is a critical enabling step for the development of new chemical entities.

Direct electrophilic chlorination of the highly deactivated 2,4,6-trifluorobenzoic acid ring presents significant regioselectivity challenges. The directing effects of the three fluorine atoms and the meta-directing carboxylic acid group all converge on the C3 and C5 positions, making selective mono-chlorination difficult. Therefore, a more robust and controllable synthetic strategy is required, beginning from a precursor where the desired substitution pattern can be installed with greater fidelity.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic approach to 3-chloro-2,4,6-trifluorobenzoic acid suggests that the carboxylic acid functionality can be derived from the hydrolysis of a nitrile group. This is a robust and high-yielding transformation. The core challenge then becomes the synthesis of the corresponding precursor, 3-chloro-2,4,6-trifluorobenzonitrile. This intermediate, in turn, can be envisioned as arising from the selective dechlorination of a more heavily halogenated and readily accessible precursor, 3,5-dichloro-2,4,6-trifluorobenzonitrile.

This multi-step pathway is strategically sound for several reasons:

-

Control of Regiochemistry: It circumvents the poor selectivity of direct electrophilic chlorination on an activated/deactivated ring system.

-

Scalability: The proposed reactions—reductive dechlorination and nitrile hydrolysis—are generally scalable and utilize common, cost-effective reagents.

-

Precursor Availability: The synthesis of polychlorinated and fluorinated aromatics is well-established, suggesting the starting material, 3,5-dichloro-2,4,6-trifluorobenzonitrile, is an accessible precursor.[3]

The chosen forward synthesis pathway is therefore as follows:

Sources

spectroscopic data (NMR, IR, MS) of 3-Chloro-2,4,6-trifluorobenzoic acid

[1]

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

Molecular Formula:

[1] -

Role: Critical building block for 8-chloro-6-fluoroquinolone antibiotics (e.g., next-generation gyrase inhibitors).[1]

Structural Analysis: The molecule features a highly electron-deficient benzene ring due to the synergistic withdrawal effects of three fluorine atoms, one chlorine atom, and a carboxyl group.[1] This creates a unique spectroscopic signature characterized by significant deshielding in Carbon-13 NMR and distinct scalar coupling patterns in Proton and Fluorine NMR.

Structural Visualization

The following diagram illustrates the atomic numbering and electronic environment used for spectral assignment.

Caption: Structural connectivity and key scalar couplings centered on the H-5 proton.

Part 2: Spectroscopic Characterization (NMR, IR, MS)[1][4][5][6]

Nuclear Magnetic Resonance (NMR)

Note: Data presented represents the theoretical high-fidelity consensus derived from structure-activity relationship (SAR) algorithms and analogue comparison (e.g., 2,4,6-trifluorobenzoic acid), as specific raw datasets for CAS 174312-95-9 are proprietary.

H NMR (Proton)

The proton spectrum is diagnostic due to its simplicity.[1] The molecule possesses only one aromatic proton (H-5) and one exchangeable acidic proton.[1]

| Signal | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| A | 13.5 - 14.5 | Broad Singlet | 1H | -COOH | Exchangeable |

| B | 7.30 - 7.60 | Triplet of Doublets (td) | 1H | Ar-H5 |

-

Interpretation: The H-5 proton is located between two fluorine atoms (F-4 and F-6).[1] It appears as a triplet (or pseudo-triplet) due to similar coupling constants with the ortho-fluorines.[1] The Chlorine at C-3 breaks the symmetry found in 2,4,6-trifluorobenzoic acid, causing a slight deshielding relative to the non-chlorinated analogue.[1]

F NMR (Fluorine)

This is the most powerful tool for purity assessment.[1] Unlike 2,4,6-trifluorobenzoic acid (which shows only 2 signals due to symmetry), the 3-Chloro derivative shows three distinct signals .[1]

| Signal | Shift ( | Multiplicity | Assignment | Diagnostic Feature |

| F-A | -105 to -110 | Multiplet | F-6 (ortho to COOH) | Couples to H-5 ( |

| F-B | -112 to -118 | Multiplet | F-2 (ortho to COOH) | Broadened by Cl proximity |

| F-C | -125 to -130 | Multiplet | F-4 (para to COOH) | Couples to H-5 ( |

*Referenced to CFCl3 (0 ppm).[1] Shifts are solvent-dependent (typically DMSO-d6).[1]

C NMR (Carbon)

| Carbon | Shift ( | Splitting Pattern ( |

| C=O | 162 - 165 | Doublet or Multiplet (long range coupling) |

| C-F (C2, C4, C6) | 155 - 165 | Large Doublets ( |

| C-Cl (C3) | 110 - 115 | Multiplet (coupling to F2, F4) |

| C-H (C5) | 100 - 105 | Doublet of Doublets |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its characteristic isotopic signature.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]

. -

Molecular Ion:

-

Fragmentation Pathway:

Caption: ESI(-) Fragmentation pathway showing characteristic decarboxylation.[1]

Infrared Spectroscopy (IR)

IR is used primarily to confirm the carboxylic acid functionality and the halogenated aromatic core.[1]

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 2800 - 3200 | Broad, Med | Carboxylic acid dimer OH |

| C=O[1] Stretch | 1690 - 1710 | Strong | Conjugated Carbonyl (Benzoic acid) |

| C=C Aromatic | 1480 - 1600 | Medium | Fluorinated aromatic ring breathing |

| C-F Stretch | 1000 - 1400 | Very Strong | Multiple bands (C-F) |

| C-Cl Stretch | 700 - 800 | Medium | Aryl Chloride |

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation:

-

Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1] Chloroform-d (CDCl3) is often poor for polyfluorinated benzoic acids due to solubility and dimer formation.[1]

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Tube: Use high-grade 5mm NMR tubes to minimize background fluorine signals.

-

Acquisition:

-

Run

H with a spectral width of -2 to 16 ppm.[1] -

Run

F without proton decoupling first to observe fine structure, then with decoupling to simplify integration.

-

Protocol B: Distinguishing Isomers (Quality Control)

A common impurity is the 2,4,5-trifluoro-3-chlorobenzoic acid isomer.[1] Use the following logic to distinguish:

-

Target (2,4,6-isomer):

H NMR shows 1 aromatic signal (H5).[1] -

Impurity (2,4,5-isomer):

H NMR shows 1 aromatic signal (H6), but the -

Impurity (2,3,4,6-tetrafluoro...): No aromatic protons (if fully substituted) or different integration.[1]

References

-

Chemical Identity & Availability

-

Synthetic Context (Fluoroquinolone Intermediates)

-

Spectroscopic Rules for Polyfluorinated Aromatics

solubility of 3-Chloro-2,4,6-trifluorobenzoic acid in organic solvents

Technical Guide: Solubility Profiling & Purification of 3-Chloro-2,4,6-trifluorobenzoic Acid

Part 1: Executive Summary & Chemical Identity

3-Chloro-2,4,6-trifluorobenzoic acid (CAS: 174312-95-9) is a specialized fluorinated intermediate, critical in the synthesis of advanced fluoroquinolone antibiotics (e.g., Sitafloxacin analogs) and agrochemicals.[1] Unlike its more common isomer (3-chloro-2,4,5-trifluorobenzoic acid), public thermodynamic solubility data for the 2,4,6-isomer is sparse.

This guide provides a predictive solubility model based on structural analogs and a validated experimental protocol for determining precise solubility curves. It is designed for process chemists requiring data for recrystallization and reaction solvent selection.

Chemical Identity

| Property | Detail |

| Chemical Name | 3-Chloro-2,4,6-trifluorobenzoic acid |

| CAS Number | 174312-95-9 |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 210.54 g/mol |

| Structural Features | Highly electron-deficient ring; Ortho-fluorine effects (steric and electronic); Strong acidity due to electron-withdrawing groups. |

| Key Analogs | 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9); 3-Chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3). |

Part 2: Predictive Solubility & Solvent Selection

Theoretical Solubility Profile (Structure-Property Relationship)

The solubility of 3-Chloro-2,4,6-trifluorobenzoic acid is governed by the interplay between the hydrophilic carboxyl group (-COOH) and the lipophilic, electron-withdrawing halogenated ring.

-

Acidity & pH Dependence: The presence of three fluorine atoms and one chlorine atom on the benzene ring significantly lowers the pKa compared to benzoic acid (pKa ~4.2). Expect a pKa in the range of 2.5 – 3.0 .

-

Implication: Solubility in water is negligible at low pH but increases drastically at pH > 4.5 due to ionization (formation of the benzoate salt).

-

-

Lipophilicity (LogP): The chloro-substituent increases lipophilicity relative to the 2,4,6-trifluoro parent.

-

Prediction: Higher solubility in non-polar solvents (Dichloromethane, Toluene) compared to the non-chlorinated analog.

-

-

Crystal Lattice Energy: The high symmetry of the 2,4,6-substitution pattern often leads to higher melting points and higher lattice energy than asymmetric isomers (e.g., 2,4,5-isomer), potentially reducing solubility in all solvents.

Estimated Solubility Ranking (Based on Analogs)

Based on data for 2,4,6-trifluorobenzoic acid and 3-chloro-2,4,5-trifluorobenzoic acid [1, 2].

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Hydrogen bonding with carboxyl group. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions; disruption of dimer formation. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good solvency for the fluorinated ring; standard recrystallization solvents. |

| Chlorinated | DCM, Chloroform | Moderate | Good for extraction; poor for crystallization (too soluble). |

| Hydrocarbons | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Lack of H-bonding; used as anti-solvents. |

| Water | Water (pH < 2) | Insoluble | Hydrophobic ring dominates. |

Part 3: Experimental Protocols

Since specific literature values are proprietary, the following protocols are the industry standard for generating the necessary data for your specific lot.

Protocol A: Gravimetric Solubility Determination (Isothermal)

Use this protocol to generate a solubility curve (mg/mL vs. Temperature).

Reagents: High-purity solvent (HPLC grade), 3-Chloro-2,4,6-trifluorobenzoic acid (dried).

-

Preparation: Weigh approx. 500 mg of the compound into a 20 mL scintillation vial.

-

Saturation: Add 2.0 mL of the target solvent.

-

Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25°C) for 24 hours.

-

Checkpoint: Ensure solid is still present. If fully dissolved, add more solid until saturation is visible.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification:

-

Transfer exactly 1.0 mL of the filtrate to a pre-weighed weighing dish.

-

Evaporate solvent under vacuum or nitrogen stream.

-

Dry the residue at 40°C under vacuum for 4 hours.

-

Weigh the residue.

-

-

Calculation:

Protocol B: Recrystallization Strategy (Purification)

Derived from patent methodologies for 2,4,6-trifluorobenzoic acid [1].

Objective: Remove isomer impurities (e.g., 2,4,5-isomer) and inorganic salts.

-

Dissolution: Dissolve crude 3-Chloro-2,4,6-trifluorobenzoic acid in Ethyl Acetate (3-5 volumes) at reflux (approx. 70-75°C).

-

Hot Filtration: Filter while hot to remove insoluble salts/mechanical impurities.

-

Anti-Solvent Addition: Slowly add n-Heptane or Hexane (5-8 volumes) to the hot filtrate until slight turbidity persists.

-

Cooling:

-

Cool to 25°C over 2 hours (controlled ramp).

-

Chill to 0-5°C for 1 hour to maximize yield.

-

-

Isolation: Filter the white crystalline solid. Wash with cold 1:3 Ethyl Acetate:Heptane mixture.

-

Drying: Vacuum dry at 45°C.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection and purification, specifically tailored for fluorinated benzoic acid derivatives.

Figure 1: Purification workflow for 3-Chloro-2,4,6-trifluorobenzoic acid using a solvent/anti-solvent system.

Part 5: References

-

Reddy, P. et al. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid.[1][2][3][4][5][6] WO2021156893A1. World Intellectual Property Organization.

-

Relevance: Establishes the Ethyl Acetate/Hexane recrystallization system for the direct structural analog (2,4,6-trifluorobenzoic acid).

-

-

ChemicalBook. (2023). 3-Chloro-2,4,5-trifluorobenzoic acid Properties.

-

Relevance: Provides baseline physical properties (MP: 112-116°C) for the closest isomer to assist in melting point prediction.

-

-

Sigma-Aldrich. (2023). 3-Chloro-2,4,6-trifluorobenzoic acid Product Specification.

-

Relevance: Confirms commercial availability and identification (CAS 174312-95-9).[5]

-

Sources

- 1. 1519383-66-4|5-Amino-3-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-2,4,6-trifluorobenzoic acid [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Chloro-2,4,6-trifluorobenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. 3-Chloro-2,4,6-trifluorobenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Commercial Availability & Technical Guide: 3-Chloro-2,4,6-trifluorobenzoic Acid

[1]

Executive Summary

3-Chloro-2,4,6-trifluorobenzoic acid is a high-value fluorinated building block used primarily in the synthesis of agrochemicals (pyrethroids) and pharmaceutical active ingredients (fluoroquinolones and enzyme inhibitors).

Critical Procurement Warning: This compound is frequently confused with its regioisomer, 3-Chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3), which is significantly more common in the marketplace. Sourcing professionals must verify the substitution pattern (2,4,6-trifluoro vs. 2,4,5-trifluoro) using CAS numbers and 19F-NMR data to prevent costly synthesis failures.

-

CAS Number: 174312-95-9[1]

-

Commercial Status: Specialized Catalog Item / Custom Synthesis

-

Primary Grade: >98% (HPLC/GC)

-

Key Impurities: 2,4,6-Trifluorobenzoic acid; Regioisomers (3-chloro-2,4,5-).

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Chemical Name | 3-Chloro-2,4,6-trifluorobenzoic acid |

| CAS Number | 174312-95-9 |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 210.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 112–116 °C (Typical range) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

| Acidity (pKa) | ~2.5 (Estimated; enhanced acidity due to poly-fluorine substitution) |

Supply Chain Landscape

The supply chain for 3-Chloro-2,4,6-trifluorobenzoic acid is tiered. Unlike commodity reagents, this compound is often produced on-demand or stocked in small quantities by specialized fluorine chemistry houses.

Supplier Tiers

-

Tier 1: Bulk Manufacturers (China/India): These entities synthesize the compound from raw materials (2,4,6-trifluorobenzoic acid or trichlorobenzenes). They typically require lead times of 2-4 weeks for kilogram-scale orders.

-

Tier 2: Specialized Catalog Suppliers (Global): Companies like Fluorochem , BLDpharm , and Aromsyn stock gram-to-100g quantities for R&D. They act as the primary interface for drug discovery teams.

-

Tier 3: General Aggregators: Large catalogs (e.g., Sigma-Aldrich) often list this item but may fulfill orders via third-party partners, resulting in higher costs and longer lead times.

Key Suppliers & Availability

Note: Availability is dynamic. Always confirm stock.

| Supplier | Region | Scale Focus | Typical Purity |

| Fluorochem | UK/Europe | R&D (Grams) | 98% |

| BLDpharm | China/Global | R&D to Pilot | 97%+ |

| Aromsyn | China | Custom/Bulk | 98% |

| Sigma-Aldrich | Global | R&D (Small) | 97% |

Supply Chain Visualization

The following diagram illustrates the flow from raw material precursors to the end-user.

Figure 1: Supply chain ecosystem for specialized fluorinated intermediates.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for anticipating impurity profiles. The primary industrial route involves the electrophilic chlorination of 2,4,6-trifluorobenzoic acid.

Synthetic Pathway

The 2,4,6-trifluoro substitution pattern directs incoming electrophiles to the meta position (relative to the carboxyl group), which corresponds to position 3 (or 5).

-

Starting Material: 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9).

-

Reagents: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) with a Lewis acid catalyst (e.g., FeCl₃).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Purification: Recrystallization to remove unreacted starting material and potential dichlorinated byproducts.

Synthesis Diagram

Figure 2: Electrophilic chlorination pathway highlighting potential over-chlorination impurities.

Quality Assurance & Analytical Protocols

When sourcing this material, the Certificate of Analysis (CoA) must be validated against the following criteria to ensure the correct isomer is received.

Critical Impurities

-

Regioisomer (3-Chloro-2,4,5-trifluorobenzoic acid): Hard to separate by standard HPLC. 19F-NMR is the gold standard for detection.

-

2,4,6-isomer (Target): Symmetric fluorine signals (if H is decoupled) or specific coupling constants due to symmetry.

-

2,4,5-isomer (Impurity): Asymmetric fluorine signals.

-

-

Starting Material (2,4,6-Trifluorobenzoic acid): Indicates incomplete reaction.

-

Inorganic Salts: Iron or sulfur residues from catalysts.

Recommended QC Protocol

-

1H-NMR: Confirm the single aromatic proton.

-

Target: One signal (aromatic H at position 5).

-

-

19F-NMR: Mandatory. Verify the integration ratio and splitting pattern to confirm the 2,4,6-substitution.

-

HPLC: Run a gradient method (Water/Acetonitrile + 0.1% TFA) to detect organic impurities >0.5%.

Strategic Applications

This compound acts as a "scaffold modifier" in medicinal chemistry.

-

Bioisosteres: The trifluorophenyl group is often used to modulate lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).

-

Fluoroquinolones: Used as a precursor for next-generation antibiotics where the 2,4,6-fluorine pattern enhances potency against resistant bacterial strains.

-

Agrochemicals: A key intermediate for pyrethroid insecticides, providing stability against UV degradation.

References

literature review of 3-Chloro-2,4,6-trifluorobenzoic acid and its analogs

The following technical guide details the chemical profile, synthesis, and application logic of 3-Chloro-2,4,6-trifluorobenzoic acid (3-Cl-2,4,6-TFB) . This analysis is structured for application scientists and process chemists focusing on halogenated aromatic scaffolds.

Advanced Fluorinated Scaffolds in Medicinal & Agrochemical Chemistry

Executive Summary: The "Polyfluoro-Chloro" Motif

3-Chloro-2,4,6-trifluorobenzoic acid (CAS 174312-95-9) represents a specialized tier of halogenated building blocks. Unlike its ubiquitous isomer, 3-chloro-2,4,5-trifluorobenzoic acid (the "Ciprofloxacin" intermediate), the 2,4,6-trifluoro isomer offers a unique electronic and steric landscape.

For the drug developer, this molecule serves two critical functions:

-

Metabolic Blocking: The chlorine atom at the C3 position (meta to carboxyl) acts as a metabolic roadblock, preventing enzymatic oxidation at a typically vulnerable site.

-

SNAr Regioselectivity: The alternating F-Cl-F pattern creates a "push-pull" electronic system that directs Nucleophilic Aromatic Substitution (SNAr) with high specificity, allowing for the precise installation of heterocycles or solubilizing groups.

Core Molecular Profile

| Property | Data | Relevance |

| CAS Number | 174312-95-9 | Unique identifier for the 2,4,6-isomer.[1] |

| Formula | C₇H₂ClF₃O₂ | High halogen density increases lipophilicity (LogP). |

| Molecular Weight | 210.54 g/mol | Ideal fragment size (<300 Da) for Fragment-Based Drug Design (FBDD). |

| Acidity (pKa) | ~2.5 - 3.0 (Est.) | Stronger acid than benzoic acid (4.2) due to electron-withdrawing halogens. |

| Key Isomer | 3-Cl-2,4,5-TFB | The primary analog; comparison defines the SAR utility. |

Synthetic Routes & Process Chemistry

The synthesis of 3-Cl-2,4,6-TFB requires navigating the "Ortho Effect" and managing the high reactivity of C-F bonds. Two primary routes dominate the literature: the Industrial Nitrile Hydrolysis (robust, scalable) and the Cryogenic Lithiation (high precision, lab-scale).

Route A: The "Bottom-Up" Lithiation (Lab Scale)

This route is preferred for generating high-purity material for SAR studies as it avoids the formation of difficult-to-separate isomer byproducts.

Mechanism:

-

Precursor: 1-Chloro-2,4,6-trifluorobenzene.

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C. The lithium selectively directs to the position ortho to the fluorine atoms and meta to the chlorine, but steric crowding forces lithiation at the C1 position (between two fluorines).

-

Carboxylation: Quenching the lithiated species with dry CO₂ (solid or gas).

Route B: The "Top-Down" Nitrile Hydrolysis (Industrial)

For kilogram-scale production, starting from the benzonitrile is more economical.

-

Precursor: 3-Chloro-2,4,6-trifluorobenzonitrile.[1]

-

Hydrolysis: Acidic hydrolysis (H₂SO₄/AcOH) converts the nitrile to the carboxylic acid. Note: This route often requires a prior step of chlorinating 2,4,6-trifluorobenzonitrile, which can yield isomeric mixtures.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis based on scale and available precursors.

Caption: Comparison of Cryogenic Lithiation (Left) vs. Industrial Hydrolysis (Right) pathways.

Reactivity & Structure-Activity Relationship (SAR)

The utility of 3-Cl-2,4,6-TFB lies in its regioselective instability . In SNAr reactions, the three fluorine atoms are not equivalent.

The Regioselectivity Map

When subjected to nucleophilic attack (e.g., by an amine or alkoxide):

-

Position 4 (Para): The fluorine at C4 is para to the electron-withdrawing Carboxyl group. This is typically the most activated position for SNAr.

-

Position 2/6 (Ortho): These are also activated by the carboxyl group but are sterically hindered.

-

The Chlorine Effect: The bulky chlorine at C3 sterically shields Position 2 and Position 4. Consequently, Position 6 often becomes the most accessible site for nucleophilic attack if Position 4 is sufficiently hindered, or the reaction yields a mixture favoring the para product (C4) depending on the nucleophile's size.

Analogs Comparison:

-

3-Cl-2,4,6-TFB (Target): Used when SNAr is desired at the para position (C4) to create 4-substituted-3-chloro-2,6-difluorobenzoic acids.

-

3-Cl-2,4,5-TFB (Cipro Intermediate): Used to create quinolones. The C4-F and C5-F are adjacent, allowing for specific cyclization patterns (Grohe-Heberer) that the 2,4,6-isomer cannot easily replicate.

Visualization: SNAr Reactivity Logic

Caption: Nucleophilic attack probability map. Position 4 is electronically favored; Position 2 is sterically blocked.

Experimental Protocols

Protocol 1: Synthesis via Lithiation (High Purity)

Use Case: Generating 5-10g of scaffold for SAR library generation.

Safety Warning: n-Butyllithium is pyrophoric. Reactions must be performed under inert atmosphere (Argon/Nitrogen).

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent Charge: Add 1-chloro-2,4,6-trifluorobenzene (16.6 g, 100 mmol) and anhydrous THF (200 mL). Cool the mixture to -78°C (Dry ice/Acetone bath).

-

Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 45 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn light yellow/orange, indicating the formation of the lithiated species.

-

Aging: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Carboxylation: Introduce excess Dry Ice (solid CO₂, roughly crushed) into the reaction vessel (or bubble dry CO₂ gas).

-

Quench & Workup:

-

Quench with 1N HCl (100 mL) until pH < 2.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Protocol 2: Acid Chloride Formation (Activation)

Use Case: Preparing the scaffold for coupling with amines or Friedel-Crafts acylation.

-

Reagents: 3-Cl-2,4,6-TFB (1 eq), Thionyl Chloride (SOCl₂, 5 eq), DMF (catalytic drops).

-

Procedure: Reflux the mixture at 80°C for 3 hours.

-

Workup: Remove excess SOCl₂ via rotary evaporation with toluene azeotrope. The resulting acid chloride is used immediately without purification.

Applications in Drug & Material Design

Pharmaceutical: The "Metabolic Shield"

In medicinal chemistry, the 3-Chloro-2,4,6-trifluoro motif is used to modify the physicochemical properties of a drug without altering its core binding mode significantly (Bioisosterism).

-

Lipophilicity: The Cl and F atoms increase membrane permeability.

-

Metabolic Stability: The C3-Chlorine blocks hydroxylation at that position.

-

Specific Drug Classes: While 2,4,5-TFB is used for Ciprofloxacin, the 2,4,6-TFB analogs are investigated in next-generation antiviral agents and kinase inhibitors where a specific twisted dihedral angle (induced by the bulky Chlorine) is required for binding pocket fit.

Agrochemical: Pyrethroid Mimetics

Fluorinated benzyl esters are hallmarks of modern pyrethroids (e.g., Tefluthrin). The 3-Cl-2,4,6-TFB acid can be esterified with phenoxy-benzyl alcohols to create novel insecticides with enhanced stability against UV degradation and esterase hydrolysis.

Material Science: Liquid Crystals

The high dipole moment generated by the asymmetric halogenation (Cl vs F) makes this molecule a valuable mesogen for Liquid Crystal (LC) displays. The 3-Chloro substituent disrupts packing just enough to lower the melting point while maintaining the nematic phase essential for display technology.

References

-

Synthesis of Fluorinated Benzoic Acids

- Title: "Regioselective synthesis of polyfluorinated benzoic acids via lithi

- Source: Journal of Fluorine Chemistry.

- Context: Describes the lithiation logic for 1-chloro-2,4,6-trifluorobenzene.

-

URL:(Note: Specific volume lookup required for CAS 174312-95-9 protocols).

-

Commercial & Physical Data

- Title: "3-Chloro-2,4,6-trifluorobenzoic acid Product Profile."

- Source: Sigma-Aldrich / Merck.

-

URL:(Note: Representative link for fluorinated building blocks).

-

Application in Quinolones (Comparative SAR)

- Title: "Structure-Activity Rel

- Source: Antimicrobial Agents and Chemotherapy.

-

URL:

-

Agrochemical Intermediates

-

Title: "Process for preparation of 2,4,6-trifluorobenzoic acid and derivatives."[1]

- Source: Google P

-

URL:

-

-

General Reactivity of Polyfluoroarenes

- Title: "Nucleophilic Aromatic Substitution of Polyfluorin

- Source: Chemical Reviews.

-

URL:

Sources

Application Notes & Protocols: The Strategic Use of 3-Chloro-2,4,6-trifluorobenzoic Acid in Modern Organic Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 3-Chloro-2,4,6-trifluorobenzoic acid. This highly functionalized aromatic compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique electronic properties, conferred by the strategic placement of chloro and fluoro substituents, make it a valuable scaffold for introducing polysubstituted aromatic moieties. We will explore its primary applications, provide detailed, field-tested protocols for its use, and explain the chemical principles that underpin these synthetic strategies.

Introduction: A Profile of a Versatile Fluorinated Building Block

3-Chloro-2,4,6-trifluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. The presence of multiple fluorine atoms significantly influences the molecule's reactivity and the properties of its derivatives. Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity—all critical parameters in drug design.[1] The combination of three electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring makes the system electron-deficient, which is a key determinant of its chemical behavior.

The carboxylic acid group provides a reliable synthetic handle for a variety of transformations, most notably amide bond formation, while the halogen substituents offer sites for cross-coupling reactions or nucleophilic aromatic substitution, enabling complex molecular architectures to be constructed.

Physicochemical Properties

| Property | Value |

| CAS Number | 209033-66-7 |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 226.54 g/mol |

| Appearance | Solid (typically off-white powder) |

| Key Functional Groups | Carboxylic Acid, Chloro, Fluoro |

Core Synthetic Applications & Mechanistic Insights

The utility of 3-Chloro-2,4,6-trifluorobenzoic acid stems from two primary features: the reactivity of its carboxylic acid group and the potential for substitution at its halogenated positions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most direct and widespread application of 3-Chloro-2,4,6-trifluorobenzoic acid is its use as a carboxylic acid component in amide coupling reactions. This transformation is fundamental to the synthesis of a vast array of pharmaceuticals, including kinase inhibitors and other targeted therapies.[2]

Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are favored because they are highly efficient activators of the carboxylic acid, forming an active ester in situ. This intermediate readily reacts with a primary or secondary amine to form the desired amide under mild conditions, preserving the integrity of other sensitive functional groups within the molecule.

Below is a general workflow for utilizing this building block in the synthesis of complex amides.

Caption: General workflow for amide synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

While challenging, the chlorine atom on the electron-deficient ring can serve as a site for carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[3] The high degree of fluorination makes the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst compared to less electron-deficient aryl chlorides.

Trustworthiness Through Catalyst Selection: The success of such couplings relies heavily on the choice of the palladium precatalyst and ligand system. Modern Buchwald-Hartwig or Suzuki-Miyaura protocols often employ bulky, electron-rich phosphine ligands (e.g., BrettPhos, SPhos) paired with third-generation (G3) palladium precatalysts.[4] These systems are designed to promote the difficult oxidative addition step and facilitate reductive elimination, leading to efficient catalyst turnover.[4]

The Suzuki-Miyaura reaction, for instance, allows for the coupling of the aryl chloride with an organoboron reagent, creating a biaryl linkage—a common motif in pharmaceuticals and advanced materials.[5][6]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. They should serve as a robust starting point for reaction optimization.

Protocol 1: Synthesis of an N-Aryl Amide via HATU Coupling

This protocol details the coupling of 3-Chloro-2,4,6-trifluorobenzoic acid with a generic primary amine, aniline, as a representative example.

Objective: To synthesize N-(phenyl)-3-chloro-2,4,6-trifluorobenzamide.

Materials:

-

3-Chloro-2,4,6-trifluorobenzoic acid (1.0 equiv)

-

Aniline (1.05 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-2,4,6-trifluorobenzoic acid (1.0 equiv) and anhydrous DMF (approx. 0.2 M concentration).

-

Stir the solution until the acid is fully dissolved. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

-

Add aniline (1.05 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature. Monitor progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 2 to 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This aqueous workup removes unreacted starting materials, excess reagents, and DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl amide.

Data Summary for Amide Coupling:

| Reagent | Stoichiometry (equiv) | Purpose |

| Aryl Acid | 1.0 | Substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| HATU | 1.05 - 1.2 | Coupling Agent (Activator) |

| DIPEA / Et₃N | 2.0 - 3.0 | Non-nucleophilic base |

| Solvent | - | Anhydrous DMF, DCM, or ACN |

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the cross-coupling of the C-Cl bond with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature will likely be necessary.

Objective: To synthesize a biaryl compound via coupling at the chlorine position.

Materials:

-

3-Chloro-2,4,6-trifluorobenzoic acid derivative (e.g., methyl ester, 1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

SPhos Pd G3 Precatalyst (2-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

Rationale: The carboxylic acid group can interfere with the catalytic cycle. It is often protected as an ester (e.g., methyl or ethyl) prior to the cross-coupling reaction.

Procedure:

-

In a glovebox or under an inert atmosphere, add the protected 3-chloro-2,4,6-trifluorobenzoic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), SPhos Pd G3 precatalyst (0.03 equiv), and K₃PO₄ (2.0 equiv) to a dry Schlenk flask.

-

Add the anhydrous, degassed dioxane/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The higher temperature is often necessary to facilitate the challenging oxidative addition to the C-Cl bond.

-

Monitor the reaction progress by GC-MS or LC-MS. Reactions may require 12 to 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

If necessary, the ester protecting group can be hydrolyzed under standard acidic or basic conditions to reveal the carboxylic acid.

Conclusion

3-Chloro-2,4,6-trifluorobenzoic acid is a powerful and versatile building block in organic synthesis. Its utility is primarily centered on its capacity for amide bond formation and its potential as a substrate in advanced cross-coupling reactions. The protocols and insights provided herein demonstrate the practical application of this reagent, emphasizing the importance of rational experimental design in harnessing its unique chemical properties for the synthesis of high-value molecules in the pharmaceutical and chemical industries.

References

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 11(11), 2297–2300. Retrieved from [Link]

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 443-447. Retrieved from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]

- 6. scispace.com [scispace.com]

Application Note: 3-Chloro-2,4,6-trifluorobenzoic Acid in Agrochemical Synthesis

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utility of 3-Chloro-2,4,6-trifluorobenzoic acid (CAS 174312-95-9) as a scaffold for next-generation crop protection agents.

Executive Summary

3-Chloro-2,4,6-trifluorobenzoic acid is a specialized polyfluorinated building block critical for the structural optimization of benzoylphenylurea insecticides and pyridine-based herbicides . Unlike its ubiquitous isomer (3-chloro-2,4,5-trifluorobenzoic acid, used in quinolone antibiotics), this 2,4,6-trifluoro isomer offers a unique steric and electronic profile. Its alternating fluorine-chlorine substitution pattern creates a "privileged scaffold" for introducing metabolic stability and lipophilicity into bioactive molecules.

This guide details the chemical profile, strategic applications, and a validated protocol for converting this acid into 3-chloro-2,4,6-trifluoroaniline , a high-value intermediate for urea-based insecticides.

Chemical Profile & Reactivity

The utility of 3-Chloro-2,4,6-trifluorobenzoic acid stems from the "ortho-effect" and the activation of the aromatic ring by multiple electron-withdrawing groups (EWGs).

| Property | Specification |

| CAS Number | 174312-95-9 |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 210.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Grade | ≥98.0% (HPLC) |

| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr), Decarboxylative Functionalization, Curtius Rearrangement |

Mechanistic Insight: The "Loaded Spring" Ring

The aromatic ring is highly electron-deficient due to three fluorine atoms and one chlorine atom.

-

SNAr Susceptibility: The para-fluorine (relative to the carboxyl group) is chemically distinct. However, the presence of the bulky chlorine at the 3-position and the carboxyl at the 1-position creates a steric corridor that directs nucleophilic attack.

-

Acid Functionality: The carboxylic acid is flanked by two ortho-fluorines (positions 2 and 6). This steric crowding makes esterification challenging under standard Fischer conditions, often requiring acid chloride activation or alkylation with alkyl halides.

Strategic Applications in Agrochemical Design

A. Precursor to Benzoylphenylurea Insecticides

Benzoylphenylureas (BPUs) like Teflubenzuron and Chlorfluazuron rely on a halogenated benzoyl moiety to inhibit chitin synthesis in pests.

-

Role: The 3-chloro-2,4,6-trifluoro motif serves as a bioisostere for the traditional 2,6-difluorobenzoyl group.

-

Benefit: The additional fluorine and chlorine atoms increase lipophilicity (LogP), enhancing cuticular penetration in target insects while altering metabolic degradation rates.

B. Synthesis of Polyfluorinated Anilines

The most critical downstream application is the conversion of the acid to 3-chloro-2,4,6-trifluoroaniline . This aniline is a "universal connector" used to synthesize:

-

Novel Pyrethroids: Via coupling with chrysanthemic acid derivatives.

-

Phenyl-pyrazole Herbicides: Via diazotization and coupling.

C. Visualizing the Synthetic Workflow

The following diagram illustrates the primary transformation pathways for this building block.

Caption: Primary synthetic pathways transforming the acid into insecticidal scaffolds (Red) and aniline intermediates (Green).

Detailed Protocol: Synthesis of 3-Chloro-2,4,6-trifluoroaniline

Objective: Convert 3-Chloro-2,4,6-trifluorobenzoic acid to its aniline derivative via a Curtius Rearrangement . This method is preferred over Hofmann degradation due to the high electron deficiency of the ring, which stabilizes the isocyanate intermediate.

Materials & Reagents[2][3][4][5][6]

-

Substrate: 3-Chloro-2,4,6-trifluorobenzoic acid (10.0 g, 47.5 mmol)

-

Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Azide Source: Sodium azide (NaN₃) (Activated)

-

Solvents: Toluene (anhydrous), 1,4-Dioxane, Water

-

Base: Triethylamine (Et₃N)

Step-by-Step Methodology

Phase 1: Acid Chloride Formation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and dropping funnel.

-

Dissolution: Suspend 10.0 g of the acid in 50 mL of anhydrous toluene. Add 2-3 drops of DMF as a catalyst.

-

Chlorination: Add Thionyl chloride (8.5 g, 71.2 mmol) dropwise at room temperature.

-

Reaction: Heat to reflux (110°C) for 3 hours. The solution should become clear.

-

Workup: Evaporate excess SOCl₂ and toluene under reduced pressure to yield the crude acid chloride as a pale yellow oil. Do not purify further.

Phase 2: Acyl Azide Formation & Rearrangement

-

Azidation: Dissolve the crude acid chloride in 40 mL of acetone/water (4:1) at 0°C.

-

Addition: Slowly add a solution of NaN₃ (3.7 g, 57.0 mmol) in 10 mL water, maintaining temperature <5°C. Caution: Exothermic.

-

Extraction: Stir for 1 hour, then extract the acyl azide into toluene (2 x 50 mL). Dry the organic layer over MgSO₄.

-

Curtius Rearrangement: Heat the toluene solution slowly to 90°C. Evolution of N₂ gas indicates isocyanate formation. Stir until gas evolution ceases (~2 hours).

Phase 3: Hydrolysis to Aniline

-

Hydrolysis: Add 20 mL of 20% HCl (aq) to the hot toluene solution containing the isocyanate.

-

Reflux: Reflux vigorously for 4 hours to cleave the carbamate/isocyanate intermediate.

-

Isolation: Cool to room temperature. Separate phases. Basify the aqueous phase to pH 10 using 50% NaOH.

-

Extraction: Extract the precipitated aniline with Dichloromethane (DCM).

-

Purification: Dry over Na₂SO₄, concentrate, and distill under vacuum (or recrystallize from hexane) to obtain 3-chloro-2,4,6-trifluoroaniline .

Expected Yield: 75-82% Characterization: 1H NMR (CDCl₃): δ 3.8-4.2 (br s, 2H, NH₂), 6.8 (m, 1H, Ar-H).

Safety & Handling (E-E-A-T)

Working with fluorinated aromatics requires strict adherence to safety protocols due to potential skin sensitization and toxicity.

-

Acid Chloride Hazard: The intermediate acid chloride is a potent lachrymator and corrosive. Handle only in a fume hood.

-

Azide Safety: Sodium azide can form explosive metal azides. Use plastic spatulas and neutralize waste streams with nitrous acid (NaNO₂ + H₂SO₄) before disposal.

-

Fluorine Effect: Polyfluorinated compounds often exhibit higher skin permeation than their non-fluorinated counterparts. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Sigma-Aldrich. "3-Chloro-2,4,6-trifluorobenzoic acid Product Specification." Merck KGaA. Link

-

Zhang, Z. et al. (2015). "Efficient Synthesis of Polyfluorinated Benzoic Acid Derivatives for Quinolone Antibiotics." Journal of Chemical Research. Link

-

Kaszynski, P. (2002). "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Vanderbilt University Research. Link

-

BenchChem. "Technical Guide to Fluorinated Anilines in Agrochemicals." BenchChem Application Notes. Link

-

Beilstein Journals. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein J. Org. Chem.Link

Application Note: Strategic Derivatization of 3-Chloro-2,4,6-trifluorobenzoic Acid

Topic: Derivatization of 3-Chloro-2,4,6-trifluorobenzoic Acid for Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Document ID: AN-MEDCHEM-3CL-TFBA Version: 2.4

Abstract

3-Chloro-2,4,6-trifluorobenzoic acid (CTBA) is a high-value scaffold in medicinal chemistry, serving as the primary building block for second- and third-generation fluoroquinolone antibiotics (e.g., Sparfloxacin) and emerging enzyme inhibitors. Its unique substitution pattern offers three distinct vectors for orthogonal functionalization: the sterically hindered carboxyl group (C1), the highly activated para-fluorine (C4), and the transition-metal-active chlorine (C3). This guide provides validated protocols for navigating the steric and electronic challenges of this scaffold to generate high-purity bioactive libraries.

Chemo-Selectivity & Reactivity Landscape

Successful derivatization requires understanding the electronic "terrain" of the molecule. The presence of three fluorine atoms creates a highly electron-deficient ring, significantly altering standard reactivity profiles.

The Reactivity Map

-

C1 (Carboxyl): Severely sterically hindered by ortho-fluorines (C2, C6). Standard coupling reagents (EDC/NHS) often fail or result in slow kinetics. Acid chloride activation is required.

-

C4 (Fluorine): The para-fluorine is the "soft spot." It is highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive withdrawal of the carbonyl and the resonance effects of the ring. It reacts preferentially over C2/C6 fluorines and the C3 chlorine. -

C3 (Chlorine): Chemically distinct. It is inert to mild nucleophiles but serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage lipophilicity modulation.

Figure 1: Orthogonal reactivity vectors of the CTBA scaffold.

Module 1: Overcoming Steric Hindrance at C1 (Amidation)

Challenge: The ortho-fluorines at C2 and C6 create a "steric wall," preventing bulky amines from attacking activated esters (e.g., HOBt/EDC intermediates). Solution: Conversion to the acid chloride generates a highly reactive electrophile that overcomes this barrier.

Protocol A: Acid Chloride Synthesis & Amidation

Scope: Synthesis of amides or esters.

Reagents:

-

Substrate: 3-Chloro-2,4,6-trifluorobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (5.0 equiv) -

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Toluene or DCM (anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend the CTBA (10 mmol) in anhydrous Toluene (30 mL).

-

Catalysis: Add catalytic DMF (0.05 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

-

Chlorination: Add

(50 mmol) dropwise. Heat to reflux (80°C) for 3 hours. The suspension will clear as the acid chloride forms. -

Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (2x) to remove residual

. Do not purify on silica. Use the crude acid chloride immediately. -

Coupling: Dissolve the crude residue in DCM. Add the desired amine (1.1 equiv) and TEA (2.5 equiv) at 0°C. Warm to RT and stir for 2 hours.

Critical Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). The acid chloride is moisture sensitive; handle under inert atmosphere.

Module 2: Regioselective Diversification

Challenge: Controlling regioselectivity between C2, C4, and C6 fluorines. Mechanism: Nucleophilic attack occurs preferentially at C4 because the Meisenheimer complex is most stabilized when the negative charge ends up on the carbonyl oxygen (para-position). Pre-requisite: It is strongly recommended to perform Module 1 (Ester/Amide formation) before this step. The free carboxylic acid can form a carboxylate salt with the amine nucleophile, deactivating the ring and quenching the nucleophile.

Protocol B: C-4 Selective Displacement

Scope: Introduction of cyclic amines (piperazines, pyrrolidines) common in quinolone antibiotics.

Reagents:

-

Substrate: CTBA-Amide or Ester derivative (1.0 equiv)

-

Nucleophile: N-Boc-Piperazine or morpholine (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step Methodology:

-

Preparation: Dissolve the CTBA derivative (5 mmol) in MeCN (20 mL).

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction:

-

For reactive amines: Stir at Room Temperature for 4–6 hours.

-

For hindered amines: Heat to 50–60°C.

-

-

Monitoring: Use

F NMR.-

Starting Material: Three distinct signals.[1]

-

Product: Two distinct signals (loss of the C4 triplet/multiplet).

-

-

Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess base/amine), then Brine. Dry over

.

Data Table: Regioselectivity Trends

| Position | Electronic Environment | Reactivity ( | Notes |

| C-4 (Para) | Most electron-deficient | High | Primary site of attack. |

| C-2 (Ortho) | Sterically crowded | Low | Only reacts under forcing conditions or if C4 is blocked. |

| C-6 (Ortho) | Sterically crowded | Low | Equivalent to C2 unless chiral induction is present. |

| C-3 (Meta) | Chlorinated | Inert | Cl is a poorer leaving group than F in |

Module 3: C-3 Functionalization (Suzuki Coupling)

Challenge: Activating the C-Cl bond without affecting the remaining C-F bonds or the amide/ester linkage. Solution: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the aryl chloride bond.

Protocol C: Palladium-Catalyzed Cross-Coupling

Scope: Bi-aryl library generation.

Reagents:

-

Substrate: Product from Module 2 (1.0 equiv)

-

Boronic Acid: Aryl-boronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Combine solvent, base, and substrate in a vial. Sparge with Nitrogen for 10 mins.

-

Catalyst Addition: Add Pd source and Ligand. Seal the vial.

-

Heating: Heat to 90°C for 12 hours.

-

Purification: Filter through Celite. Purify via Flash Chromatography.

Integrated Workflow Diagram

The following diagram illustrates the logical flow of operations to maximize yield and purity.

Figure 2: Sequential derivatization workflow for library generation.

References

-

Synthesis of Sparfloxacin & Quinolone Antibiotics

-

Miyamoto, T., et al. "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones." Journal of Medicinal Chemistry 33.6 (1990): 1645-1656.

-

-

Regioselectivity of

in Polyfluoroarenes:-

Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetrafluorophthalonitrile and related systems." Journal of the Chemical Society, Perkin Transactions 1 (1976).

-

-

Amide Coupling of Sterically Hindered Benzoic Acids

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.

-

-

Palladium-Catalyzed Coupling of Aryl Chlorides

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

-

Sources

3-Chloro-2,4,6-trifluorobenzoic acid as a precursor for fluorine-containing materials

Application Note: Strategic Utilization of 3-Chloro-2,4,6-trifluorobenzoic Acid in Next-Generation Fluoroquinolone Synthesis

Abstract

This technical guide details the application of 3-Chloro-2,4,6-trifluorobenzoic acid (3-Cl-2,4,6-TFBA) as a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics, specifically targeting the 8-chloro-6-fluoroquinolone core found in broad-spectrum agents like Sitafloxacin . Unlike standard pentafluorobenzoic acid precursors, the unique 3-chloro substitution pattern offers orthogonal reactivity, enabling precise regioselective functionalization. This document provides validated protocols for activation, cyclization, and nucleophilic substitution, supported by mechanistic insights and safety standards for handling polyfluorinated aromatics.

Chemical Profile & Reactivity Analysis

The utility of 3-Cl-2,4,6-TFBA lies in the electronic differentiation of its halogen substituents. In Nucleophilic Aromatic Substitution (

Regioselectivity Hierarchy:

-

C-4 Fluorine (Para): Most activated for

due to the para positioning relative to the electron-withdrawing carboxyl group (or its derived ketone/ester in downstream intermediates). This site becomes Position 7 in the final quinolone, the standard attachment point for solubilizing side chains (e.g., pyrrolidines, piperazines). -

C-2/C-6 Fluorines (Ortho): Activated for cyclization to form the quinolone ring system.

-

C-3 Chlorine (Meta): Least reactive toward

under standard conditions, serving as a stable steric blocker or a handle for transition-metal catalyzed cross-couplings (Suzuki/Buchwald) if further derivatization is required.

Table 1: Physicochemical Properties & Reactivity Metrics

| Property | Value / Characteristic | Relevance to Protocol |

| CAS Number | 174312-95-9 (varies by salt/ester) | Identity verification. |

| Molecular Weight | 210.54 g/mol | Stoichiometric calculations. |

| Acidity ( | ~2.5 (Estimated) | Stronger acid than benzoic acid; requires excess base in coupling. |

| Leaving Group Ability | Allows selective substitution of F without disturbing Cl. | |

| Solubility | Soluble in EtOAc, DCM, THF | Compatible with standard organic synthesis solvents. |

Application Workflow: The Sitafloxacin Core

The primary application of 3-Cl-2,4,6-TFBA is the synthesis of the 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The chlorine at position 8 (derived from the C-3 chlorine of the precursor) is pivotal for Sitafloxacin's activity against anaerobic bacteria and reduces phototoxicity compared to 8-fluoro analogs.

Pathway Visualization

Figure 1: Synthetic pathway from 3-Cl-2,4,6-TFBA to the fluoroquinolone antibiotic Sitafloxacin.

Experimental Protocols

Protocol A: Activation to Acid Chloride

Objective: Convert the stable carboxylic acid into a reactive electrophile for the Grohe-Heitzer synthesis.

Reagents:

-

3-Chloro-2,4,6-trifluorobenzoic acid (10.0 g, 47.5 mmol)

-

Thionyl Chloride (

) (11.3 g, 95.0 mmol, 2.0 eq) -

DMF (Catalytic, 2-3 drops)

-

Toluene (50 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

) or -

Dissolution: Suspend the benzoic acid derivative in Toluene. Add catalytic DMF.

-

Addition: Add

dropwise at room temperature. -

Reaction: Heat to reflux (

) for 3–4 hours. Evolution of -

Monitoring: Monitor by TLC (quench aliquot with MeOH to form methyl ester). Disappearance of acid spot indicates completion.

-

Workup: Evaporate solvent and excess

under reduced pressure. -

Output: The crude acid chloride (yellow oil) is used immediately in Protocol B without purification to prevent hydrolysis.

Protocol B: Construction of the Quinolone Core (Grohe-Heitzer Method)

Objective: Form the bicyclic quinolone ring via condensation and intramolecular

Reagents:

-

Crude Acid Chloride (from Protocol A)

-

Ethyl 3-(dimethylamino)acrylate (7.5 g, 52.3 mmol)

-

Triethylamine (

) (5.3 g, 52.3 mmol) -

(S)-cis-Fluorocyclopropylamine tosylate (for Sitafloxacin specific) or Cyclopropylamine (generic)

-

Solvent: 1,4-Dioxane or Toluene

Procedure:

-

Acylation: Dissolve Ethyl 3-(dimethylamino)acrylate and

in dioxane. Add the acid chloride dropwise at -

Amine Exchange: Treat the intermediate with the primary amine (e.g., cyclopropylamine, 1.1 eq) in Ethanol/Toluene at RT for 1 hour. This replaces the dimethylamino group.

-

Cyclization: Add Potassium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) and heat to-

Critical Step: The nitrogen anion attacks the C-2 position of the benzene ring, displacing the fluorine atom.

-

Observation: Formation of a precipitate (salt) often occurs.

-

-

Isolation: Pour into ice water. Adjust pH to ~7. Filter the solid precipitate.

-

Result: Ethyl 8-chloro-6,7-difluoro-1-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol C: C-7 Regioselective Substitution

Objective: Install the side chain at Position 7 (originally C-4 of the benzoate).

Procedure:

-

Dissolve the quinolone core (1.0 eq) in Acetonitrile or DMSO.

-

Add the desired amine (e.g., (3R)-3-aminopyrrolidine derivative) (1.2 eq).

-

Add a non-nucleophilic base (DBU or DIPEA) (2.0 eq).

-

Heat to

. -

Selectivity Check: The C-7 Fluorine is displaced. The C-6 Fluorine remains intact due to the electron-donating effect of the newly formed amine at C-7 (deactivating the ring to further substitution) and the meta-positioning relative to the ketone.

-

Hydrolysis: Saponify the ethyl ester using NaOH/EtOH to yield the final free acid drug substance.

Handling & Safety (E-E-A-T)

Hazard Identification:

-

HF Generation: The

reactions (Protocol B & C) release Fluoride ions. In acidic media, this can generate Hydrofluoric Acid (HF). Always maintain basic conditions during reaction and quench carefully. -

Skin/Eye Irritant: 3-Cl-2,4,6-TFBA is a potent irritant.

-

Sensitizer: Halogenated benzoates can cause skin sensitization.

Engineering Controls:

-

Perform all reactions in a functional fume hood.

-

Use calcium gluconate gel as a first-aid measure for potential HF exposure during workup of large-scale reactions.

-

Glassware etching may occur over repeated uses; inspect reactors for structural integrity.

References

-

Grohe, K., & Heitzer, H. (1987).[5] Cycloacylation of enamines. I. Synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

-

Tabarrini, O., et al. (2008). Structure-Activity Relationships of the 8-Chloro-fluoroquinolones. Journal of Medicinal Chemistry.

-

Nieuwenhuis, S., et al. (2024). NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters.

-

PubChem Compound Summary. (2025). 3-Chloro-2,4,5-trifluorobenzoic acid (Isomer Analog Data). National Library of Medicine.

-

Bayer Global. (2023). The Grohe method and quinolone antibiotics.[6] Bayer Science History.

Disclaimer: This Application Note is for research and development purposes only. Users must perform their own safety assessments before handling fluorinated aromatic compounds.

Sources

Technical Support Center: Synthesis of 3-Chloro-2,4,6-trifluorobenzoic acid

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds. Here, we address the specific challenges encountered during the synthesis of 3-Chloro-2,4,6-trifluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.

Synthetic Strategy Overview: Directed ortho-Metalation (DoM)

The most robust and regioselective pathway to 3-Chloro-2,4,6-trifluorobenzoic acid is through the Directed ortho-Metalation (DoM) of 1-chloro-3,5-difluorobenzene. This strategy leverages the powerful ortho-directing ability of fluorine atoms to selectively deprotonate a specific C-H bond, followed by carboxylation.

Caption: General workflow for the synthesis via Directed ortho-Metalation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for 3-Chloro-2,4,6-trifluorobenzoic acid?

The most effective route is the regioselective lithiation of 1-chloro-3,5-difluorobenzene, followed by quenching the resulting aryllithium intermediate with carbon dioxide. The fluorine atoms on the aromatic ring are potent directing groups in this reaction, guiding the deprotonation to the desired position.[1][2]

Q2: Why is Directed ortho-Metalation (DoM) the preferred method over alternatives like Grignard reactions or Friedel-Crafts carboxylation?

Directed ortho-Metalation offers unparalleled regioselectivity for this specific molecule.[3] Here's a breakdown of why other methods are less suitable:

-

Grignard Reactions: Forming a Grignard reagent from a polychlorofluoro-aromatic compound is challenging. It would require a starting material like 1-bromo-3-chloro-2,4,6-trifluorobenzene. The high reactivity of the Grignard reagent could also lead to side reactions, and ensuring its formation at a specific position is difficult.[4][5]

-

Friedel-Crafts Carboxylation: The target aromatic ring is heavily substituted with electron-withdrawing halogen atoms (three fluorines and one chlorine). This deactivates the ring, making it highly resistant to electrophilic aromatic substitution reactions like Friedel-Crafts carboxylation, which typically require activated rings.[6]

-

DoM's Advantage: DoM proceeds via deprotonation, an acid-base reaction. The fluoro groups strongly acidify the adjacent (ortho) protons, making them susceptible to removal by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[7][8] This allows for the precise and efficient formation of the key aryllithium intermediate.

Q3: What are the most critical parameters for a successful synthesis using the DoM approach?

Success hinges on three critical factors:

-

Strict Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any protic source, especially water.[5] All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously dried and handled under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cryogenic Temperatures: The reaction must be maintained at very low temperatures, typically -78 °C (a dry ice/acetone bath). At higher temperatures, the highly reactive aryllithium intermediate can become unstable, potentially leading to side reactions like benzyne formation.[9]

-

Reagent Quality: The titer (concentration) of the organolithium reagent must be accurately known. Using old or improperly stored n-BuLi with a lower-than-expected concentration is a common cause of reaction failure or low conversion.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reaction has failed, or the yield is extremely low. I've recovered mostly unreacted starting material. What are the likely causes?

This is the most common issue and almost always points to a problem with the lithiation step. Let's diagnose it with a troubleshooting workflow.

Caption: Decision tree for troubleshooting low product yield.

-

Causality 1: Inactive Organolithium Reagent. n-BuLi degrades over time, especially if exposed to trace amounts of air or moisture. If your bottle is old or has been handled frequently, its actual concentration may be much lower than stated on the label.

-

Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is titration against a known quantity of a non-volatile acid like diphenylacetic acid.

-

-

Causality 2: Contamination with Water. This is a critical failure point. Trace moisture in your solvent, on your glassware, or in the inert gas line will quench the n-BuLi and/or the aryllithium intermediate faster than the desired reaction can occur.

-

Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry inert gas. Use freshly distilled anhydrous solvent (THF is a common choice and should be distilled from sodium/benzophenone).

-

-

Causality 3: Incorrect Temperature. If the temperature rises above -70 °C during or after the addition of n-BuLi, the aryllithium intermediate can become thermally unstable.

-

Solution: Use a well-insulated Dewar for your cooling bath. Ensure the reaction flask is submerged and that the temperature is monitored throughout the addition and stirring period. Add the n-BuLi dropwise to control any potential exotherm.

-

Problem Area 2: Impurity and Side-Product Formation

Q: I've isolated my product, but it's contaminated with an unexpected isomer. How can I improve the regioselectivity?

The formation of the target isomer, 3-Chloro-2,4,6-trifluorobenzoic acid, relies on deprotonation at the C2 position of 1-chloro-3,5-difluorobenzene, which is flanked by two fluorine atoms.

-

Causality: While fluorine is a powerful ortho-directing group, other positions can be lithiated to a minor extent.[1] The choice of base can influence this. n-BuLi is a strong, sterically unhindered base. A bulkier base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can exhibit different selectivity due to steric hindrance and its tendency to coordinate.[7]

-

Solution:

-

Confirm the Starting Material: Ensure your starting material is indeed 1-chloro-3,5-difluorobenzene and not another isomer.

-

Optimize the Base: While n-BuLi is standard, performing the reaction with LDA may alter the isomeric ratio. LDA is typically prepared in situ from diisopropylamine and n-BuLi at low temperatures.

-

Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.[10] While THF is standard, exploring reactions in other ethereal solvents like diethyl ether could potentially fine-tune selectivity, although THF is generally preferred for its ability to solvate the lithium cation and break up aggregates.[11]

-

Q: My final product is contaminated with 1,3,5-trifluorobenzene. Where did this come from?

-

Causality: This suggests a competing halogen-metal exchange reaction is occurring, where the n-BuLi exchanges with the chlorine atom instead of deprotonating a C-H bond. The resulting 1,3,5-trifluorophenyllithium is then protonated during workup. While C-H deprotonation is generally faster than Cl-Li exchange for these systems, it can occur, especially if the deprotonation is slow.[10][12]

-

Solution:

-

Lower the Temperature: Ensure the temperature is strictly maintained at -78 °C or even lower (e.g., -90 °C with a dry ice/isopropanol slush bath) to favor the kinetically faster deprotonation.

-

Use a Non-Nucleophilic Base: Consider switching from n-BuLi to LDA. LDA is a stronger kinetic base but less nucleophilic, which can disfavor the halogen-metal exchange pathway.

-

Problem Area 3: Carboxylation Step Issues

Q: I believe the lithiation is working, but I get low yields after the CO₂ quench. How can I optimize the carboxylation?

-

Causality 1: Wet CO₂. The most common source of CO₂ is dry ice, which can accumulate a layer of frost (water ice) from atmospheric moisture. Adding the aryllithium solution to CO₂ contaminated with water will protonate the intermediate, leading back to the starting material.

-

Solution: Use fresh, high-quality dry ice. Crush it into a powder just before use to expose fresh surfaces. Perform the quench by either pouring the aryllithium solution onto a large excess of powdered dry ice under an inert atmosphere or by bubbling dry CO₂ gas through the solution.

-

-

Causality 2: Inefficient Mixing/Local Quenching. If the aryllithium solution is added too quickly or without vigorous stirring, localized quenching can occur, leading to side reactions or incomplete carboxylation.

-

Solution: Add the cold aryllithium solution slowly via a cannula to a vigorously stirred slurry of powdered dry ice in anhydrous THF. This ensures rapid and homogeneous mixing.

-

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Synthesis of 3-Chloro-2,4,6-trifluorobenzoic acid

| Reagent/Parameter | Value/Condition | Rationale & Key Considerations |

| Starting Material | 1-Chloro-3,5-difluorobenzene | Ensure high purity (>99%). |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be freshly distilled from sodium/benzophenone. |

| Lithiating Agent | n-Butyllithium (n-BuLi) | Use a solution in hexanes; titer must be accurately known (e.g., 1.6 M). |

| Electrophile | Carbon Dioxide (Dry Ice) | Use fresh, high-quality pellets, crushed into a powder immediately before use. |

| Reaction Temperature | -78 °C | Critical for stability of the aryllithium intermediate. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent quenching by atmospheric O₂ or H₂O. |

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum for reagent addition, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

-

Initial Charging: To the reaction flask, add 1-chloro-3,5-difluorobenzene (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium may be indicated by a slight color change.

-

Carboxylation: In a separate, flame-dried flask under an inert atmosphere, prepare a vigorously stirred slurry of crushed dry ice (a large excess, >10 eq) in a small amount of anhydrous THF.

-

Quenching: Transfer the cold aryllithium solution from the reaction flask to the dry ice slurry via a cooled, double-tipped cannula over 30 minutes.

-

Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

-